Taccalonolide A

Description

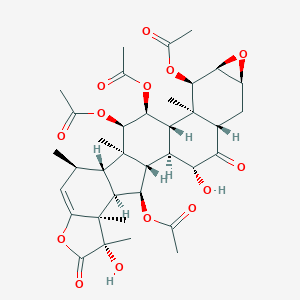

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14,25-triacetyloxy-3,22-dihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46O14/c1-12-10-19-35(8,36(9,44)32(43)50-19)24-21(12)34(7)22(28(24)45-13(2)37)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(41)26(20)42)11-18-27(49-18)30(33)47-15(4)39/h10,12,17-18,20-24,26-31,42,44H,11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26-,27+,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTJLTMUKRRHAT-VJAKQJMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C2C(C3C1C4(C(C3OC(=O)C)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)C)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910895 | |

| Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108885-68-3 | |

| Record name | Taccalonolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108885-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Provenance of Taccalonolide A: A Technical Guide for Scientific Professionals

An In-depth Examination of the Botanical Sources, Biosynthetic Pathways, and Extraction Methodologies for a Promising Class of Microtubule-Stabilizing Agents

Introduction

Taccalonolide A, a highly oxygenated pentacyclic steroid, has emerged as a compound of significant interest in the field of oncology. Its unique mechanism of action as a microtubule-stabilizing agent, distinct from the taxanes, presents a promising avenue for the development of novel cancer therapeutics, particularly for drug-resistant tumors. This technical guide provides a comprehensive overview of the natural sources of this compound, details its isolation and purification, and presents a putative biosynthetic pathway, offering a valuable resource for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound is a secondary metabolite produced by plants of the genus Tacca, commonly known as bat flowers. These herbaceous perennials are found in the tropical regions of Asia, Africa, and the Pacific Islands. The primary sources of this compound are the rhizomes and roots of these plants.

Principal Tacca Species

While several species of Tacca have been investigated, the following are the most prominent natural sources of this compound and other related taccalonolides:

-

Tacca chantrieri (Black Bat Flower): This species is the most widely studied and is considered a primary source for the isolation of this compound.[1][2][3][4] The rhizomes of T. chantrieri have been found to contain a significant amount of various taccalonolides.[1][3][4]

-

Tacca plantaginea : This species is also a notable source of this compound and was one of the first from which taccalonolides were isolated.[3][5]

-

Tacca paxiana : Research has also identified T. paxiana as a source of various taccalonolides, contributing to the diversity of this class of compounds.[3][5]

-

Tacca integrifolia : This species has been shown to produce taccalonolides, further expanding the list of natural sources.[3][5][6]

Quantitative Yield of this compound

Precise, comparative quantitative data for the yield of this compound from different Tacca species is not extensively documented in a standardized format. However, studies on the extraction of taccalonolides from Tacca chantrieri provide some insights into the yield.

| Plant Source | Plant Part | Compound | Reported Yield | Reference |

| Tacca chantrieri | Dried and pulverized rhizomes | This compound | Not explicitly quantified, but isolated as a major taccalonolide. | [6] |

| Tacca chantrieri | Roots and rhizomes | Taccalonolides (general) | The yield is noted to be 10-fold higher than that of paclitaxel from the bark of the Pacific Yew. | [4] |

It is important to note that the yield of secondary metabolites like this compound can be influenced by various factors, including the geographical location of the plant, age, and the specific environmental conditions during its growth.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from Tacca species is a multi-step process that involves extraction, fractionation, and chromatographic separation. The following is a detailed methodology based on established protocols.[1][6]

Plant Material Preparation

-

Collection and Preparation: The roots and rhizomes of the selected Tacca species are collected.

-

Drying and Pulverization: The plant material is thoroughly washed, frozen, and then lyophilized (freeze-dried) to remove water content. The dried material is then pulverized into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Supercritical Fluid Extraction (SFE): The powdered plant material is subjected to supercritical fluid extraction using carbon dioxide (CO₂) as the solvent, with methanol added as a modifier. This method is efficient and environmentally friendly.

-

Solvent Extraction (Alternative): Alternatively, large-scale solvent extractions can be performed. The powdered material is extracted with a suitable organic solvent, such as a mixture of hexanes and isopropanol. The resulting crude extract is then washed with hexanes and further extracted with dichloromethane (CH₂Cl₂).

Fractionation and Purification

-

Flash Chromatography: The crude extract is subjected to flash chromatography on a silica gel column. The column is eluted with a solvent system, such as a gradient of isooctane and isopropanol, to separate the components based on their polarity. This step yields fractions enriched with taccalonolides.

-

High-Performance Liquid Chromatography (HPLC): The taccalonolide-enriched fractions are further purified using a combination of normal-phase and reversed-phase high-performance liquid chromatography (HPLC).

-

Normal-Phase HPLC: A silica gel HPLC column can be used with a solvent system like isooctane:isopropanol to achieve initial separation.

-

Reversed-Phase HPLC: A C18 HPLC column is then employed with a gradient of acetonitrile and water to achieve high purity of this compound.

-

The purity of the isolated this compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

- 1. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Taccalonolide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taccalonolide A, a complex pentacyclic steroid isolated from plants of the Tacca genus, represents a fascinating and promising scaffold for the development of novel anticancer agents. As a member of the taccalonolide class of microtubule-stabilizing agents, it has garnered significant attention for its unique mechanism of action and potential to overcome resistance to existing chemotherapeutics. This technical guide provides a comprehensive overview of the chemical structure and intricate stereochemistry of this compound. It details the spectroscopic data that underpins its structural elucidation, outlines experimental protocols for its isolation and analysis, and explores the signaling pathways through which it exerts its cytotoxic effects. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery who are engaged in the study and development of microtubule-targeting agents.

Chemical Structure and Stereochemistry

This compound is a highly oxygenated and acetylated pentacyclic steroid. Its structure was first elucidated in 1987 and is characterized by a complex, steroidal-like framework with the molecular formula C₃₆H₄₆O₁₄.[1][2] Key structural features include a C2-C3 epoxide and a C23-C26 lactone ring, which are characteristic of many members of the taccalonolide family.[1][2]

The molecule possesses a multitude of chiral centers, leading to a complex three-dimensional architecture. While the absolute stereochemistry of all chiral centers in the core structure of this compound has not been definitively established in the reviewed literature through X-ray crystallography of the parent compound, extensive spectroscopic analysis, particularly 2D NMR, has defined the relative stereochemistry. For the more potent, semi-synthetic analogues such as Taccalonolide AF and AJ, which feature a C22-C23 epoxide, single-crystal X-ray diffraction has been employed to determine the absolute configuration of this epoxide as (R,R).[3]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through advanced spectroscopic techniques, most notably 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 | ~74.1 | ~5.2 (br) |

| 2 | ~50.8 | ~3.7 (t, 4.5) |

| 3 | ~54.1 | ~3.6 (br) |

| 4 | ~27.1 | |

| 5 | ~78.8 | |

| 6 | ~207.2 | |

| 7 | ~72.0 | ~4.7 (dd, 10.2, 5.4) |

| 8 | ~43.8 | |

| 9 | ~36.7 | |

| 10 | ~46.1 | |

| 11 | ~70.9 | ~5.5 (t, 10.2) |

| 12 | ~74.4 | ~5.2 (dd, 9.6, 2.4) |

| 14 | ~44.1 | |

| 15 | ~71.5 | ~4.8 (d, 5.4) |

| 16 | ~50.3 | |

| 17 | ~48.2 | |

| 18 | ~13.4 | ~0.7 (s) |

| 19 | ~14.7 | ~1.0 (s) |

| 20 | ~31.2 | |

| 21 | ~20.3 | ~0.9 (d, 7.2) |

| 22 | ~154.9 | ~5.1 (d, 1.2) |

| 23 | ||

| 24 | ~51.0 | |

| 25 | ~79.1 | |

| 26 | ~175.4 | |

| 27 | ~22.0 | ~1.6 (s) |

| 28 | ~25.6 | ~1.3 (s) |

| OAc | ~169-171, ~21 | ~2.0-2.2 |

Note: This data is approximated from the published data for Taccalonolide Z and other related taccalonolides. For definitive assignments, refer to the primary literature.

Experimental Protocols

Isolation of this compound

This compound is naturally found in the rhizomes of plants from the Tacca genus, such as Tacca chantrieri and Tacca plantaginea.[5][6] The following is a general protocol for its isolation:

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered rhizomes of Tacca chantrieri are subjected to supercritical fluid CO₂ extraction with methanol as a modifier. This method is efficient for extracting lipophilic compounds like taccalonolides.[4]

-

Initial Purification: The resulting crude extract is then subjected to flash chromatography on a silica gel column to separate the components based on polarity.[4]

-

Fine Purification: Fractions identified to contain taccalonolides are further purified using High-Performance Liquid Chromatography (HPLC), often employing both normal and reverse-phase columns to achieve high purity.[4]

-

Structural Confirmation: The purified this compound is then analyzed by 1D and 2D NMR spectroscopy and HRMS to confirm its structure and purity.[4]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent.[4]

-

Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the molecular formula.[7]

Mechanism of Action and Signaling Pathway

Taccalonolides are classified as microtubule-stabilizing agents.[2] While earlier studies suggested that this compound itself does not directly bind to tubulin, more recent research on its semi-synthetic, more potent C22-C23 epoxidized analogue, Taccalonolide AF, has revealed a covalent binding mechanism.[3] this compound can be converted to Taccalonolide AF through epoxidation.[3]

Taccalonolide AF covalently binds to β-tubulin, with the covalent attachment site identified at or near the aspartate 226 (D226) residue.[3] This covalent modification stabilizes the microtubule polymer, disrupting the dynamic instability required for proper mitotic spindle formation and function.

The downstream cellular consequences of microtubule stabilization by taccalonolides include:

-

Mitotic Arrest: The stabilized microtubules lead to the formation of abnormal mitotic spindles, causing the cell cycle to arrest in the G2/M phase.[4]

-

Bcl-2 Phosphorylation: Treatment with taccalonolides has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2.[8]

-

MAPK Activation: Activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway has also been observed.[9]

-

Apoptosis: The culmination of these events is the induction of programmed cell death, or apoptosis.[9]

Signaling Pathway of Taccalonolide-Induced Apoptosis

Caption: Proposed signaling cascade initiated by this compound's active analogue.

Quantitative Biological Data

This compound exhibits antiproliferative activity against various cancer cell lines, although it is generally less potent than its epoxidized analogues and other microtubule-stabilizing agents like paclitaxel.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| This compound | HeLa | 594 | [4] |

| This compound | SK-OV-3 | 2600 | [8] |

| This compound | MDA-MB-435 | 2600 | [8] |

| Taccalonolide E | HeLa | 644 | [4] |

| Taccalonolide E | SK-OV-3 | 780 | [8] |

| Taccalonolide E | MDA-MB-435 | 990 | [8] |

| Paclitaxel | HeLa | ~2-5 | [4] |

Conclusion

This compound possesses a highly complex and stereochemically rich chemical structure that has been elucidated through extensive spectroscopic analysis. While its direct interaction with tubulin is weak, its semi-synthetic epoxidized derivative, Taccalonolide AF, covalently binds to β-tubulin, leading to potent microtubule stabilization and subsequent apoptosis. The unique structural features and mechanism of action of the taccalonolide scaffold offer exciting opportunities for the design and development of next-generation anticancer therapeutics, particularly for overcoming drug resistance. Further research into the total synthesis and the precise stereochemical assignments of this compound will undoubtedly pave the way for the creation of even more potent and selective analogues.

References

- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taccalonolide - Wikipedia [en.wikipedia.org]

- 3. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents [mdpi.com]

Taccalonolide A: An In-Depth Technical Guide to its Initial Reports as a Microtubule Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taccalonolide A, a complex pentacyclic steroid isolated from plants of the genus Tacca, emerged in early studies as a novel microtubule-stabilizing agent with a distinct mechanism of action compared to established drugs like paclitaxel.[1][2] Initial reports highlighted its ability to induce microtubule bundling, mitotic arrest, and apoptosis in cancer cell lines, positioning it as a promising scaffold for the development of new anticancer therapeutics, particularly against drug-resistant tumors.[1][3] This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its initial characterization as a microtubule stabilizer. It includes quantitative data from seminal studies, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Findings from Initial Reports

Early investigations into this compound revealed several key characteristics:

-

Microtubule Stabilization: this compound was shown to increase the density of interphase microtubules and promote the formation of microtubule bundles within cells.[1][2]

-

Mitotic Arrest: Treatment with this compound led to the formation of abnormal mitotic spindles, causing cells to arrest in the G2/M phase of the cell cycle.[1][4]

-

Induction of Apoptosis: Following mitotic arrest, cells treated with this compound underwent programmed cell death (apoptosis).[1]

-

Unique Mechanism of Action: A striking initial finding was that, unlike paclitaxel, this compound did not appear to directly bind to or promote the polymerization of purified tubulin in biochemical assays.[2][4] This suggested a novel mechanism of action, possibly involving other cellular factors.

-

Efficacy in Drug-Resistant Cells: this compound demonstrated activity against cancer cell lines that had developed resistance to paclitaxel, indicating its potential to overcome common mechanisms of drug resistance.[1][3]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data from initial studies on the antiproliferative and microtubule-modifying effects of this compound and related compounds.

Table 1: Antiproliferative Activity (IC50) of this compound and Comparators in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound (µM) | Taccalonolide E (µM) | Paclitaxel (nM) | Reference |

| SK-OV-3 | Ovarian | 2.6 | 0.78 | ~2 | [1] |

| MDA-MB-435 | Breast | 2.6 | 0.99 | ~2 | [1] |

| NCI/ADR | Breast (drug-resistant) | - | - | - | [1] |

| HeLa | Cervical | 0.594 | 0.644 | 1.2 | [4][5] |

| A549 | Lung | - | - | - | |

| MCF7 | Breast | - | - | - |

Note: Some values were not explicitly provided in the initial reports reviewed.

Table 2: Concentration-Dependent Effects of this compound on Microtubule Organization in HeLa Cells

| Concentration (nM) | Observed Effect | Reference |

| 250 | Initiation of interphase microtubule bundling | [2][6] |

| 500 | Noticeable increase in the number and thickness of microtubule bundles | [6][7] |

| 1000 (1 µM) | Further increase in microtubule bundling | [6][7] |

| 2500 (2.5 µM) | Extensive microtubule bundling | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial reports on this compound.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the antiproliferative effects of compounds on cancer cell lines.[1][5]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., HeLa, SK-OV-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound and other test compounds

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader (absorbance at 510-540 nm)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 2,500-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 50 µL of cold 50% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Immunofluorescence for Microtubule Visualization

This technique is used to visualize the effects of compounds on the microtubule network within cells.[5][8]

Materials:

-

Glass coverslips

-

Poly-L-lysine (for coating coverslips, if needed)

-

Cancer cell lines (e.g., HeLa)

-

Complete culture medium

-

This compound and other test compounds

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Mouse anti-β-tubulin antibody

-

Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound or other compounds for a specified time (e.g., 18 hours).

-

Fixation: Aspirate the medium and wash the cells with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (if using paraformaldehyde fixation): Add permeabilization buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.

-

Blocking: Add blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-β-tubulin antibody in blocking buffer and add it to the coverslips. Incubate for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody and DAPI Incubation: Dilute the fluorescently-labeled secondary antibody and DAPI in blocking buffer. Add this solution to the coverslips and incubate for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS in the dark.

-

Mounting: Mount the coverslips onto glass slides using a mounting medium.

-

Imaging: Visualize the microtubules and nuclei using a fluorescence microscope with the appropriate filters.

In Vivo Tubulin Polymerization Assay

This assay measures the amount of polymerized (microtubules) versus soluble tubulin in cells after drug treatment.[1]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound and other test compounds

-

Microtubule-stabilizing buffer (e.g., 0.1 M PIPES, pH 6.9, 2 M glycerol, 5 mM MgCl₂, 2 mM EGTA, 0.5% Triton X-100, and protease inhibitors)

-

Microtubule-depolymerizing buffer (e.g., 0.1 M PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, and protease inhibitors)

-

Bradford assay reagents

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Primary antibody: Anti-β-tubulin antibody

-

Secondary antibody: HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or other compounds for a specified time.

-

Cell Lysis: Wash the cells with PBS and lyse them in microtubule-stabilizing buffer.

-

Separation of Polymerized and Soluble Tubulin: Centrifuge the cell lysates at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the polymerized microtubules. The supernatant contains the soluble tubulin fraction.

-

Depolymerization of Microtubules: Resuspend the microtubule pellet in ice-cold microtubule-depolymerizing buffer and incubate on ice for 30 minutes to depolymerize the microtubules.

-

Protein Quantification: Determine the protein concentration of both the soluble and depolymerized microtubule fractions using a Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with an anti-β-tubulin antibody, followed by an HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the ratio of polymerized to soluble tubulin.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the proposed signaling pathway for this compound's action as a microtubule stabilizer based on initial reports.

Conclusion

The initial reports on this compound established it as a microtubule-stabilizing agent with a unique profile that distinguished it from other compounds in its class. Its ability to function through a mechanism that did not seem to involve direct tubulin binding and its efficacy against drug-resistant cell lines generated significant interest in the scientific community. While later studies with more potent taccalonolides, such as AF and AJ, did demonstrate direct, covalent binding to tubulin, the early research on this compound laid the critical groundwork for understanding this novel class of compounds.[9][10] The data and protocols presented in this guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of taccalonolides and other microtubule-targeting agents.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 4. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. 2.9. Sulforhodamine B (SRB) Assay [bio-protocol.org]

- 9. Expansion Microscopy for Beginners: Visualizing Microtubules in Expanded Cultured HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Taccalonolide A and its Analogs: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taccalonolides represent a unique class of highly oxygenated pentacyclic steroids, primarily isolated from plants of the Tacca genus. These natural products have garnered significant attention in the field of oncology for their potent microtubule-stabilizing activity, a mechanism of action shared with clinically successful drugs like paclitaxel. However, taccalonolides exhibit a distinct advantage by circumventing common mechanisms of taxane resistance. This technical guide provides an in-depth overview of Taccalonolide A and its naturally occurring analogs, focusing on their chemical diversity, biological activities, and mechanism of action. Detailed experimental protocols for key biological assays are provided, along with a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of their cellular effects and evaluation methods. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of taccalonolides.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the eukaryotic cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Their critical function in mitosis has made them a prime target for the development of anticancer agents. Microtubule-targeting agents are broadly classified as either microtubule destabilizers (e.g., vinca alkaloids) or stabilizers (e.g., taxanes).

Taccalonolides are a class of microtubule-stabilizing agents first identified in the 1960s from the tubers of Tacca leontopetaloides.[1] It was not until later that their complex pentacyclic steroidal-like structures were fully elucidated.[1] this compound, one of the most abundant analogs, and its congeners have demonstrated potent cytotoxic activity against a range of cancer cell lines.[2] A key feature of taccalonolides is their ability to overcome clinically relevant taxane resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) overexpression and specific β-tubulin isotype expression.[3] This distinct property suggests a different mechanism of interaction with tubulin compared to the taxanes, making them promising candidates for the development of next-generation anticancer therapeutics.[3]

Chemical Structures and Natural Sources

Taccalonolides are characterized by a highly acetylated pentacyclic steroid core.[4] To date, numerous naturally occurring taccalonolides have been isolated and identified from various species of the Tacca plant, including Tacca chantrieri, Tacca plantaginea, and Tacca integrifolia.[5] The structural diversity among taccalonolide analogs primarily arises from variations in the oxygenation and acylation patterns at different positions of the steroid backbone.[4]

Table 1: Naturally Occurring Taccalonolides and their Sources

| Taccalonolide | Natural Source(s) | Reference(s) |

| This compound | Tacca chantrieri, Tacca plantaginea | [5] |

| Taccalonolide B | Tacca plantaginea | [5] |

| Taccalonolide E | Tacca chantrieri | [6] |

| Taccalonolide N | Tacca paxiana | [5] |

| Taccalonolide Z | Tacca chantrieri, Tacca integrifolia | [7] |

| Taccalonolide AA | Tacca chantrieri, Tacca integrifolia | [7] |

| Taccalonolide AB | Tacca chantrieri, Tacca integrifolia | [7] |

| Taccalonolide AF | Tacca plantaginea | [5] |

| Taccalonolide AJ | Semisynthetic derivative of Taccalonolide B | [8] |

Biological Activities and Mechanism of Action

Microtubule Stabilization and Mitotic Arrest

Taccalonolides exert their cytotoxic effects primarily through the stabilization of microtubules.[3] This activity disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division.[4] Treatment of cancer cells with taccalonolides leads to an increase in the density of interphase microtubules and the formation of abnormal, often multipolar, mitotic spindles.[7] This disruption of the mitotic apparatus triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[6]

Covalent Binding to β-Tubulin

A distinguishing feature of the more potent taccalonolides, such as AF and AJ, is their ability to form a covalent bond with β-tubulin.[4][9] Mass spectrometry and structural studies have identified that the epoxide moiety at C22-C23 of these taccalonolides reacts with the aspartate 226 (D226) residue of β-tubulin.[8] This irreversible binding is thought to contribute to their high potency and persistent cellular effects.[2]

Figure 1. Simplified signaling pathway of Taccalonolide-induced apoptosis.

Overcoming Taxane Resistance

One of the most compelling attributes of taccalonolides is their ability to circumvent common mechanisms of resistance to taxane-based chemotherapeutics.[3] This includes resistance mediated by the overexpression of P-glycoprotein (Pgp), a drug efflux pump that actively removes taxanes from the cell, and resistance arising from mutations in the taxane-binding site on β-tubulin.[6] The distinct binding site and covalent nature of interaction for some taccalonolides likely contribute to their efficacy in taxane-resistant cancer models.[3]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activities and in vivo antitumor efficacy of selected taccalonolides.

Table 2: In Vitro Cytotoxicity of Taccalonolides Against Various Cancer Cell Lines

| Taccalonolide | Cell Line | Cancer Type | IC50 | Reference(s) |

| This compound | SK-OV-3 | Ovarian | 2.6 µM | [6] |

| MDA-MB-435 | Breast | 2.6 µM | [6] | |

| HeLa | Cervical | 5 µM | [2] | |

| Taccalonolide E | SK-OV-3 | Ovarian | 0.78 µM | [6] |

| MDA-MB-435 | Breast | 0.99 µM | [6] | |

| Taccalonolide AF | HeLa | Cervical | 23 nM | [2] |

| Taccalonolide AJ | HeLa | Cervical | 4 nM | [9] |

| Taccalonolide AA | HeLa | Cervical | 32 nM | [7] |

Table 3: In Vivo Antitumor Efficacy of Taccalonolides

| Taccalonolide | Tumor Model | Dosing Regimen | Outcome | Reference(s) |

| This compound | Mam17/ADR murine adenocarcinoma | 38 mg/kg total dose | Potent antitumor efficacy | [10] |

| Taccalonolide E | Mam17/ADR murine adenocarcinoma | 86 mg/kg total dose | Effective antitumor agent | [10] |

| Taccalonolide AF | MDA-MB-231 breast cancer xenograft | 2.0 mg/kg | Significant tumor growth inhibition | [11] |

| Taccalonolide AJ | MDA-MB-231 breast cancer xenograft | Systemic administration | No significant antitumor efficacy | [9] |

| MDA-MB-231 breast cancer xenograft | Intratumoral administration | Excellent and persistent antitumor efficacy | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of taccalonolides are provided below.

References

- 1. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taccalonolide - Wikipedia [en.wikipedia.org]

- 4. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taccalonolide AJ | 1349904-82-0 | Benchchem [benchchem.com]

- 9. Pharmacokinetic Analysis and in Vivo Antitumor Efficacy of Taccalonolides AF and AJ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Preparation of Taccalonolide A Stock Solutions for In Vitro Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation of Taccalonolide A stock solutions for use in in vitro assays. This compound is a microtubule-stabilizing agent with potent cytotoxic and antimalarial activities.[1] Proper preparation and storage of stock solutions are critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution, and recommended storage conditions to ensure the stability and integrity of this compound.

Physicochemical Properties of this compound

This compound is a complex, highly acetylated pentacyclic steroid.[2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C36H46O14 | [2][4] |

| CAS Number | 108885-68-3 | [1][4] |

| Purity | ≥ 98% (typical) | [1] |

Solubility of this compound

This compound is a hydrophobic molecule with poor aqueous solubility.[5][6] For in vitro experiments, it is essential to dissolve it in an appropriate organic solvent to create a concentrated stock solution.

| Solvent | Solubility Information | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble. Often used as the primary solvent for creating stock solutions.[1] | [1] |

| Ethanol | Taccalonolides E and A have been successfully solubilized in 100% ethanol for stock solutions. | [5] |

For in vivo formulations, co-solvents such as PEG300, Tween-80, and corn oil are often used in combination with DMSO.[1]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated precision balance

-

Sterile, calibrated micropipettes and tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture on the compound.

-

Weighing this compound: Using a calibrated precision balance, carefully weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the appropriate mass based on the molecular weight.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if precipitation is observed.[1] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.

-

Storage: Store the aliquots protected from light.[1]

Recommended Storage Conditions:

| Temperature | Duration | Notes | Source |

| -80°C | Up to 6 months | Recommended for long-term storage. Ensure vials are sealed to prevent moisture absorption. | [1] |

| -20°C | Up to 1 month | Suitable for short-term storage. | [1][5] |

Workflow for Stock Solution Preparation and Use

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Taccalonolide - Wikipedia [en.wikipedia.org]

- 3. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Taccalonolide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taccalonolide A is a microtubule-stabilizing agent isolated from plants of the genus Tacca. It exhibits potent anticancer activity by disrupting microtubule dynamics, which are crucial for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][2] Unlike other microtubule-targeting agents like paclitaxel, taccalonolides have demonstrated efficacy against drug-resistant cancer cell lines, suggesting a unique mechanism of action.[2][3] These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells.

Mechanism of Action

This compound functions as a microtubule-stabilizing agent. By binding to tubulin, it promotes the polymerization of microtubules and inhibits their depolymerization.[1][4] This stabilization of microtubules disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.[5][6] The failure of proper spindle formation activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5][7] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[2][6]

References

- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 2. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular studies reveal mechanistic differences between this compound and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Taccalonolide A in Drug-Resistant Tumor Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taccalonolides, a class of highly oxygenated steroids isolated from plants of the Tacca genus, have emerged as potent microtubule-stabilizing agents with significant potential in oncology.[1] Notably, Taccalonolide A and its analogs demonstrate efficacy against tumor models that have developed resistance to conventional chemotherapeutics like taxanes.[2][3] This resistance is often mediated by mechanisms such as the overexpression of P-glycoprotein (Pgp) and multidrug resistance protein 7 (MRP7), or mutations in β-tubulin, all of which Taccalonolides can circumvent.[2][4]

These application notes provide a comprehensive overview of the use of this compound in drug-resistant tumor xenograft models, including its mechanism of action, detailed experimental protocols, and a summary of its in vivo efficacy.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the stabilization of microtubules. Unlike taxanes, which bind to a different site on β-tubulin, some potent taccalonolides covalently bind to β-tubulin, leading to the formation of abnormally stable microtubule bundles.[5][6] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[2][6]

Several key signaling pathways are modulated by this compound:

-

Microtubule Stabilization and Apoptosis: By stabilizing microtubules, this compound triggers a cascade of events leading to programmed cell death. This includes the phosphorylation of the anti-apoptotic protein Bcl-2, a hallmark of mitotic arrest-induced apoptosis.[1][6]

-

MAPK Signaling Pathway: Treatment with taccalonolides has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and p38 MAPK, which is involved in regulating cell proliferation, differentiation, and apoptosis.[6]

-

Sonic Hedgehog (Shh) Pathway Inhibition: In hepatocellular carcinoma models, this compound has been observed to suppress the Shh signaling pathway by decreasing the expression of key components like Shh, Smoothened (Smo), and the transcription factor Gli1.[7][8] Aberrant activation of the Shh pathway is implicated in the development and progression of various cancers.

Data Presentation: In Vivo Efficacy of Taccalonolides in Drug-Resistant Xenograft Models

The following tables summarize the quantitative data from studies evaluating the anti-tumor activity of this compound and its analogs in various drug-resistant xenograft models.

| Taccalonolide | Xenograft Model | Tumor Type | Resistance Mechanism | Dosing Regimen (Total Dose) | Tumor Growth Inhibition | Reference |

| This compound | Mam17/ADR | Syngeneic Murine Mammary Adenocarcinoma | P-glycoprotein overexpression | 38 mg/kg | 91% | [2][9] |

| Taccalonolide E | Mam17/ADR | Syngeneic Murine Mammary Adenocarcinoma | P-glycoprotein overexpression | 86 mg/kg | 91% | [2][9] |

| This compound | NCI/ADR-RES | Human Breast Cancer | P-glycoprotein overexpression | Not Specified | Effective | [10] |

| Taccalonolide AF | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified (taxane-sensitive) | 5 mg/kg | Greater regression than 40 mg/kg paclitaxel | [10] |

| Taccalonolide AJ | NCI/ADR-RES | Human Breast Cancer | P-glycoprotein overexpression | 40 µg & 80 µg (intratumoral) | Dose-dependent inhibition | [11] |

Toxicity Note: Some studies have indicated that taccalonolides may have a narrow therapeutic window, with doses effective for tumor regression sometimes approaching the maximum tolerated dose.[3] For instance, a total dose of 5.0 mg/kg of Taccalonolide AF caused significant weight loss and toxicity in mice.[5]

Experimental Protocols

Establishment of a Paclitaxel-Resistant Tumor Xenograft Model (e.g., MDA-MB-231)

This protocol outlines the steps to develop a paclitaxel-resistant human breast cancer xenograft model in immunocompromised mice.

Materials:

-

MDA-MB-231 human breast cancer cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Paclitaxel

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Matrigel (optional, can enhance initial tumor take-rate)

-

Sterile PBS

-

Trypsin-EDTA

-

Syringes and needles (26-27 gauge)

-

Calipers for tumor measurement

-

Animal housing and handling facilities compliant with institutional guidelines

Protocol:

-

In Vitro Resistance Induction (Optional but Recommended):

-

Culture MDA-MB-231 cells in their standard growth medium.

-

Gradually expose the cells to increasing concentrations of paclitaxel over several months. Start with a low concentration (e.g., near the IC50) and incrementally increase the dose as the cells develop resistance and resume normal proliferation.

-

Periodically verify the resistance level by comparing the IC50 of the resistant cell line to the parental, sensitive cell line.

-

-

Cell Preparation for Implantation:

-

Harvest the paclitaxel-resistant MDA-MB-231 cells during their logarithmic growth phase.

-

Wash the cells with sterile PBS and resuspend them in a mixture of sterile PBS or serum-free medium. For enhanced tumor formation, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.

-

Adjust the cell concentration to the desired density (e.g., 2.5 x 10^7 cells/mL for a 100 µL injection volume).

-

-

Tumor Cell Implantation:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Inject the cell suspension (e.g., 2.5 million cells in 100 µL) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.

-

Monitor the mice regularly for tumor development.

-

-

Confirmation of In Vivo Resistance:

-

Once tumors are established and have reached a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treat a subset of mice with a standard therapeutic dose of paclitaxel.

-

Monitor tumor growth in all groups. The paclitaxel-treated group should show significantly less tumor growth inhibition compared to historical data from parental (non-resistant) xenografts, confirming the resistant phenotype.

-

Administration of this compound in Tumor-Bearing Mice

Materials:

-

This compound

-

Vehicle for solubilization and administration (e.g., a mixture of ethanol, Cremophor EL, and saline). Note: The optimal vehicle should be determined based on the specific taccalonolide and experimental requirements.

-

Tumor-bearing mice from the established drug-resistant model

-

Syringes and needles for injection

-

Animal scale for monitoring body weight

Protocol:

-

Preparation of this compound Formulation:

-

Prepare the this compound solution in the chosen vehicle on the day of injection. The concentration should be calculated based on the desired dose and the average weight of the mice.

-

-

Treatment Initiation:

-

Begin treatment when tumors have reached a predetermined size (e.g., 100-200 mm³).

-

-

Administration:

-

Administer this compound via the desired route. Intraperitoneal (i.p.) or intravenous (i.v.) injections are common for systemic delivery. For some taccalonolide analogs with poor pharmacokinetics, intratumoral (i.t.) injection has proven effective.[10]

-

The dosing schedule will depend on the specific taccalonolide and the experimental design (e.g., daily, every other day, or weekly injections).

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, qPCR).

-

Visualizations

Signaling Pathways

Caption: Signaling pathways affected by this compound.

Experimental Workflow

Caption: Workflow for this compound efficacy testing.

References

- 1. Taccalonolide - Wikipedia [en.wikipedia.org]

- 2. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Anti-hepatoma effect of this compound through suppression of sonic hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 10. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Analysis and in Vivo Antitumor Efficacy of Taccalonolides AF and AJ - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Detecting Apoptosis Induced by Taccalonolide A

Introduction

Taccalonolide A is a potent, naturally derived microtubule-stabilizing agent isolated from plants of the genus Tacca.[1][2] Like other microtubule-targeting agents, this compound disrupts the dynamic instability of microtubules, which is crucial for proper mitotic spindle function during cell division.[1][3] This disruption leads to the formation of abnormal mitotic spindles, causing cells to arrest in the G2/M phase of the cell cycle.[4][5] Prolonged mitotic arrest triggers a cascade of molecular events, including the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of the caspase cascade, ultimately culminating in programmed cell death, or apoptosis.[4][6][7] A key advantage of taccalonolides is their ability to circumvent common mechanisms of drug resistance that limit the efficacy of other microtubule stabilizers like taxanes.[3][8]

These application notes provide detailed protocols for several key methods used to detect and quantify apoptosis induced by this compound in cancer cell lines. The described assays allow researchers to probe different stages of the apoptotic process, from early membrane changes to late-stage DNA fragmentation.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by stabilizing microtubules, which inhibits their dynamics and leads to mitotic arrest and the initiation of apoptosis.[3] This process involves the activation of specific signaling pathways, as illustrated below. The phosphorylation of Bcl-2 is a characteristic event following treatment with microtubule-disrupting agents, marking the commitment to apoptosis.[4] This is followed by the activation of executioner caspases, such as caspase-3, which cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[4][9]

Data Presentation

The antiproliferative activity of this compound and related compounds varies across different cancer cell lines. The concentration that causes 50% inhibition of cell proliferation (IC50) is a standard measure of a compound's potency.

Table 1: Antiproliferative Activity (IC50) of Taccalonolides in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | SK-OV-3 | Ovarian | 622 | [2] |

| This compound | HeLa | Cervical | 594 | [10] |

| This compound | A-10 | Smooth Muscle | ~500 | [11] |

| Taccalonolide E | MDA-MB-435 | Melanoma | ~5000 | [4] |

| Taccalonolide AA | HeLa | Cervical | 32.3 | [5] |

| Taccalonolide AJ | HeLa | Cervical | 4.2 | [12] |

| Taccalonolide AF | HeLa | Cervical | 23 | [13] |

| Paclitaxel (Reference) | HeLa | Cervical | 1.6 | [10] |

Note: IC50 values can vary based on experimental conditions and assay duration.

Experimental Workflow

A typical workflow for assessing apoptosis involves treating cells with this compound and then harvesting them at different time points to analyze various apoptotic markers. Early events like phosphatidylserine (PS) externalization can be detected within hours, while later events like DNA fragmentation may require longer incubation times.

Experimental Protocols

Protocol 1: Detection of Early and Late Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085 or similar)

-

1X Annexin V Binding Buffer

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (and a vehicle control) for the specified time (e.g., 12, 24, or 48 hours).

-

Cell Harvesting:

-

For suspension cells, gently collect by centrifugation at 300 x g for 5 minutes.

-

For adherent cells, collect the culture medium (containing floating apoptotic cells), wash the attached cells once with PBS, and then detach them using a gentle cell scraper or Trypsin-EDTA. Combine with the collected medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Staining:

-

Resuspend the cell pellet in 500 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

-

Use a 488 nm laser for excitation and collect FITC emission at ~530 nm and PI emission at >650 nm.

-

Set up compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls.

-

Quantify the cell populations:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Protocol 2: Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect changes in the expression and modification of key proteins in the apoptotic pathway.[15] For this compound-induced apoptosis, key markers include the phosphorylation of Bcl-2, cleavage of caspase-3, and cleavage of PARP.[4]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Bcl-2, anti-cleaved-caspase-3, anti-PARP, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells as described in Protocol 1. After treatment, wash cells with ice-cold PBS and lyse them on ice with RIPA buffer containing inhibitors.

-

Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the band intensities. The appearance of cleaved caspase-3 (p17/19 fragment) and cleaved PARP (p89 fragment), along with a slower-migrating band for phosphorylated Bcl-2, indicates apoptosis.[4] Normalize to the loading control (β-actin).

Protocol 3: Cell Cycle Analysis for Sub-G1 DNA Content

Apoptotic cells undergo DNA fragmentation, resulting in a population of cells with less than 2N DNA content. This "sub-G1" peak can be quantified by flow cytometry after staining cells with a DNA-intercalating dye like Propidium Iodide.[4][9] This method also allows for the quantification of G2/M arrest, a primary effect of this compound.[5]

Materials:

-

Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)

-

70% ethanol (ice-cold)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 1.

-

Fixation:

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of PBS.

-

While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or up to several days).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the pellet once with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

-

Use a linear scale for the PI signal (FL2 or FL3 area).

-

Identify and gate the cell populations based on DNA content: sub-G1 (apoptotic), G1 (2N DNA), S (between 2N and 4N), and G2/M (4N DNA).

-

Quantify the percentage of cells in the sub-G1 peak and the G2/M phase. An increase in both populations is expected after this compound treatment.

-

Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks generated during the late stages of apoptosis.[16] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to add labeled dUTPs to these ends, which can then be detected by fluorescence microscopy or flow cytometry.[16][17]

Materials:

-

TUNEL Assay Kit (e.g., Click-iT™ Plus TUNEL Assay or similar)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)

-

TdT reaction buffer and enzyme

-

Labeled dUTP (e.g., EdUTP or BrdUTP)

-

Detection reagent (e.g., Alexa Fluor™ azide or anti-BrdU antibody)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or flow cytometer

Procedure (for imaging):

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound as required.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.

-

Wash twice with deionized water.

-

-

TUNEL Reaction:

-

Equilibrate the cells with the TdT reaction buffer for 10 minutes.

-

Prepare the TdT reaction cocktail containing TdT enzyme and the labeled dUTP according to the kit manufacturer's instructions.

-

Remove the equilibration buffer and add the TdT reaction cocktail to the cells.

-

Incubate for 60 minutes at 37°C in a humidified chamber.

-

-

Detection:

-

Stop the reaction by washing the cells with PBS or a provided wash buffer.

-

Add the detection solution (e.g., Click-iT™ Plus reaction cocktail containing the fluorescent azide) and incubate for 30 minutes at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells with PBS.

-

Stain the nuclei with DAPI for 5-10 minutes.

-

Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence, co-localizing with the DAPI stain. Quantify the percentage of TUNEL-positive cells.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taccalonolide - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 8. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular studies reveal mechanistic differences between this compound and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-EPMC3234588 - Potent taccalonolides, AF and AJ, inform significant structure-activity relationships and tubulin as the binding site of these microtubule stabilizers. - OmicsDI [omicsdi.org]

- 13. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V | AAT Bioquest [aatbio.com]

- 15. Apoptosis western blot guide | Abcam [abcam.com]

- 16. TUNEL assay - Wikipedia [en.wikipedia.org]

- 17. Multiplexable Click-iT Plus TUNEL Assays for In Situ Apoptosis Detection | Thermo Fisher Scientific - US [thermofisher.com]

Formulation of Taccalonolide A for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taccalonolide A is a microtubule-stabilizing agent isolated from Tacca chantrieri that has demonstrated potent antitumor activity, particularly in drug-resistant cancer models.[1] Unlike taxanes, taccalonolides exhibit a unique mechanism of action and can overcome common resistance pathways, making them promising candidates for further preclinical development.[1][2] Proper formulation is critical for achieving optimal efficacy and tolerability in in vivo animal studies due to the hydrophobic nature of this compound. This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | ≥ 2.5 mg/mL | Forms a clear solution. Commonly used as a primary solvent for stock solutions. |

| PEG300 | Co-solvent | Used in combination with other solvents to improve solubility and stability. |

| Tween-80 | Surfactant | Used as an emulsifier to create stable formulations in aqueous solutions. |

| Corn Oil | ≥ 2.5 mg/mL (in 10% DMSO) | Forms a clear solution when used as a co-solvent with DMSO. |

| Saline | Co-solvent | Used as a vehicle for injection after dilution of the drug concentrate. |

| 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL (in 10% DMSO) | Captisol® (SBE-β-CD) can be used to enhance aqueous solubility. |

Data compiled from publicly available information.

Table 2: In Vivo Efficacy of this compound in Murine Cancer Models

| Animal Model | Tumor Type | Treatment Regimen | Route of Administration | Results | Reference |

| B6C3F1 Mice | Mammary 16/C Carcinoma | 38 mg/kg total dose | Intravenous (IV) | 91% tumor growth inhibition | [1] |

| Athymic Nude Mice | MDA-MB-231 Breast Cancer Xenograft | 2.0 mg/kg on days 1, 4, and 8 | Intraperitoneal (IP) | Tumor regression | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous (IV) Administration

This protocol is based on a commonly used vehicle for poorly water-soluble compounds in preclinical studies.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Cremophor® EL (Kolliphor® EL), sterile

-

Sterile Water for Injection or 0.9% Saline

Procedure:

-

Stock Solution Preparation (10 mg/mL):

-

Aseptically weigh the required amount of this compound powder.

-

Prepare a 1:1 (v/v) mixture of DMSO and Cremophor® EL.

-

Dissolve this compound in the DMSO:Cremophor® EL mixture to achieve a final concentration of 10 mg/mL.

-

Vortex or sonicate briefly until the powder is completely dissolved and the solution is clear. This stock solution can be stored at -20°C for short-term storage.

-

-

Working Solution Preparation (for injection):

-

On the day of injection, thaw the stock solution at room temperature.

-

Dilute the stock solution with sterile water for injection or 0.9% saline to the desired final concentration for dosing. For example, to prepare a 1 mg/mL working solution, dilute 100 µL of the 10 mg/mL stock solution with 900 µL of saline.

-

Mix gently by inversion. The final solution may appear slightly opalescent.

-

Administer the freshly prepared working solution to the animals immediately.

-

Note: The final concentration of DMSO and Cremophor® EL should be kept as low as possible to minimize vehicle-related toxicity. It is recommended that the final concentration of the DMSO:Cremophor® EL mixture does not exceed 10% of the total injection volume.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft model.

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

Cancer cell line (e.g., MDA-MB-231 human breast cancer cells)

-

Matrigel®

-

This compound formulation (prepared as in Protocol 1)

-

Vehicle control (e.g., 5% DMSO, 5% Cremophor® EL in saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells from culture and resuspend them in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Grouping:

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomize the mice into treatment and control groups (n=5-10 mice per group) with comparable mean tumor volumes.

-

-

Drug Administration:

-

Administer this compound formulation or vehicle control to the respective groups via the desired route (e.g., intravenous or intraperitoneal injection).

-

The dosing schedule will depend on the specific experimental design (e.g., once daily, three times a week).

-

-

Data Collection and Analysis:

-

Continue to measure tumor volumes and body weights of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.

-

Signaling Pathways and Visualizations

This compound exerts its cytotoxic effects by stabilizing microtubules, which leads to mitotic arrest and the induction of apoptosis.[4][5] This process involves the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7]

Caption: this compound Signaling Pathway.

Caption: IV Formulation Workflow.

References

- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 2. Taxanes, microtubules and chemoresistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Analysis and in Vivo Antitumor Efficacy of Taccalonolides AF and AJ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Analysis and in Vivo Antitumor Efficacy of Taccalonolides AF and AJ - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

stability of Taccalonolide A in DMSO and cell culture medium

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Taccalonolide A in common experimental solvents and conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your research.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?